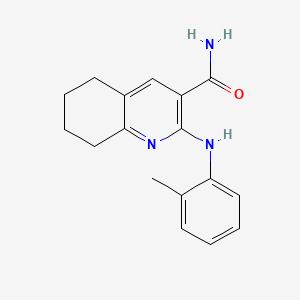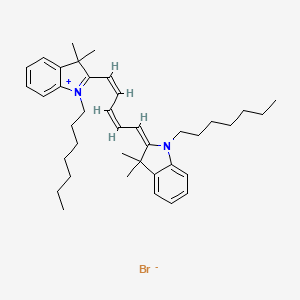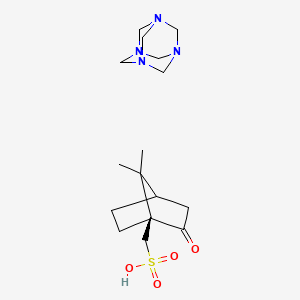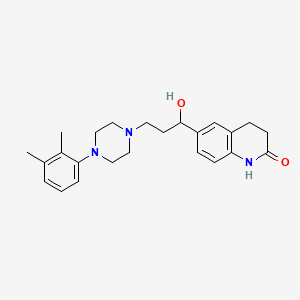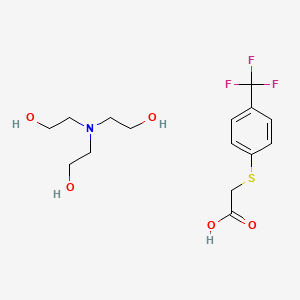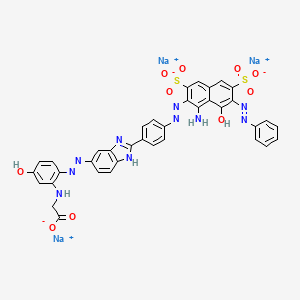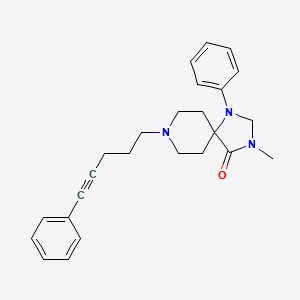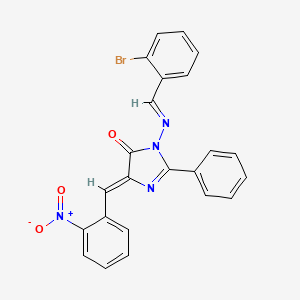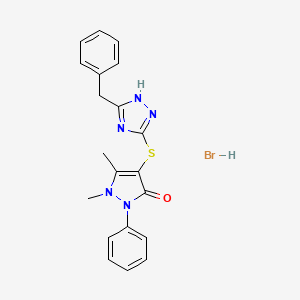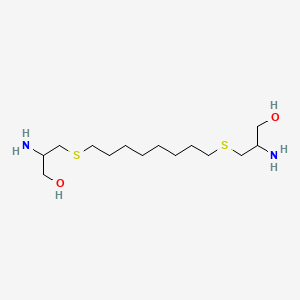
2,15-Diamino-4,13-dithia-1,16-hexadecanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,15-Diamino-4,13-dithia-1,16-hexadecanediol is a chemical compound with the molecular formula C14H32N2O2S2 It is characterized by the presence of two amino groups, two sulfur atoms, and two hydroxyl groups within a hexadecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,15-Diamino-4,13-dithia-1,16-hexadecanediol typically involves multi-step organic reactions. One common method includes the reaction of a dithiol with an amino alcohol under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,15-Diamino-4,13-dithia-1,16-hexadecanediol can undergo various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
2,15-Diamino-4,13-dithia-1,16-hexadecanediol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfur and nitrogen metabolism.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,15-Diamino-4,13-dithia-1,16-hexadecanediol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfur atoms can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,15-Diamino-4,13-dithia-1,16-hexadecanediol: Unique due to its specific arrangement of functional groups.
This compound analogs: Compounds with similar structures but different functional groups or chain lengths.
Uniqueness
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
68704-81-4 |
|---|---|
Fórmula molecular |
C14H32N2O2S2 |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
2-amino-3-[8-(2-amino-3-hydroxypropyl)sulfanyloctylsulfanyl]propan-1-ol |
InChI |
InChI=1S/C14H32N2O2S2/c15-13(9-17)11-19-7-5-3-1-2-4-6-8-20-12-14(16)10-18/h13-14,17-18H,1-12,15-16H2 |
Clave InChI |
YUTCQYFHQGLEMP-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCSCC(CO)N)CCCSCC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


